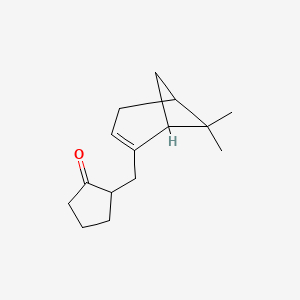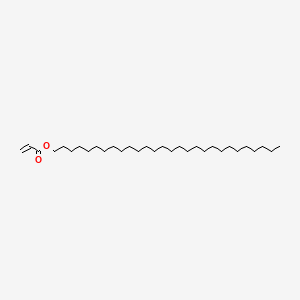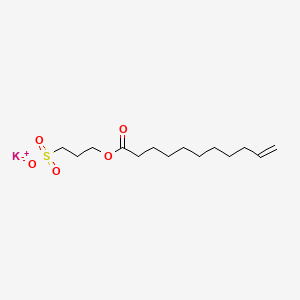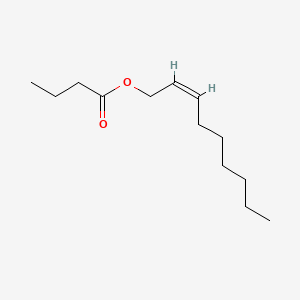
Isopropyl hydrogen methylphosphonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl hydrogen methylphosphonite is an organophosphorus compound with the molecular formula C4H11O2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group, a hydrogen atom, and a methylphosphonite group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl hydrogen methylphosphonite can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphite with methyl iodide. This reaction typically occurs under mild conditions and yields high purity this compound . Another method involves the hydrolysis of diisopropyl methylphosphonate under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available reagents. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve yields . This method offers advantages such as reduced reaction times and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl hydrogen methylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and molecular iodine as a catalyst for phosphorylation reactions . The conditions for these reactions vary, with some requiring high temperatures and others proceeding under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including medicine and materials science .
Aplicaciones Científicas De Investigación
Isopropyl hydrogen methylphosphonite has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isopropyl hydrogen methylphosphonite involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. For example, its derivatives can inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite on bone surfaces . This interaction prevents the biosynthesis of essential lipids required for cellular functions.
Comparación Con Compuestos Similares
Isopropyl hydrogen methylphosphonite can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Similar in structure but differs in its reactivity and applications.
Ethyl methylphosphonate: Another related compound with distinct chemical properties and uses.
Phosphonic acids: These compounds share similar functional groups but have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and find applications in diverse fields.
Propiedades
Número CAS |
67538-57-2 |
|---|---|
Fórmula molecular |
C4H11O2P |
Peso molecular |
122.10 g/mol |
Nombre IUPAC |
methyl(propan-2-yloxy)phosphinous acid |
InChI |
InChI=1S/C4H11O2P/c1-4(2)6-7(3)5/h4-5H,1-3H3 |
Clave InChI |
YIZNYMADIRZRAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


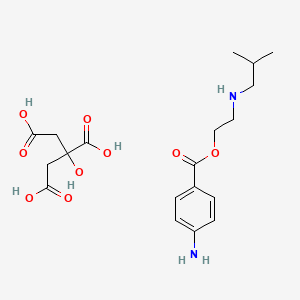
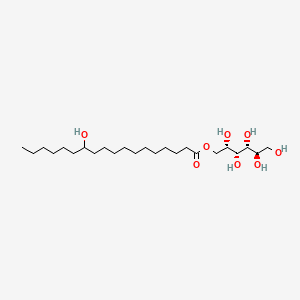

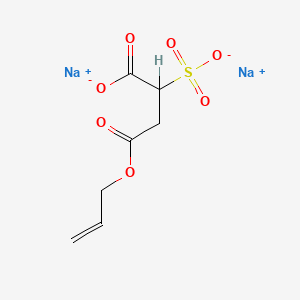

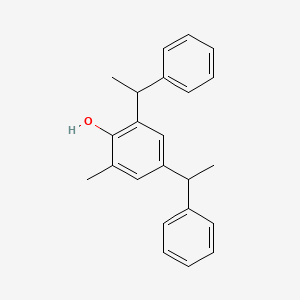
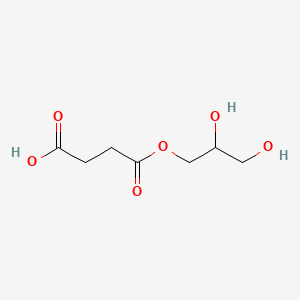


![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
